2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 2-methoxyethyl group at position 4, and a thio-linked acetamide moiety bearing a 4-fluorobenzyl group. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight its relevance in drug discovery.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-30-11-10-28-21(18-13-24-19-5-3-2-4-17(18)19)26-27-22(28)31-14-20(29)25-12-15-6-8-16(23)9-7-15/h2-9,13,24H,10-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFRFURXACZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound featuring an indole moiety, a triazole ring, and a thioether linkage. Its molecular formula is C19H20N6O2S, with a molecular weight of approximately 468.55 g/mol. The unique structural features of this compound suggest potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The indole and triazole rings are known to bind to specific sites on these targets, modulating their activity and triggering biochemical pathways that result in various cellular responses such as apoptosis and cell cycle arrest.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities:
- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. For example, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating effective concentrations .
- Antimicrobial Activity : The presence of the triazole moiety contributes to antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties, which may be mediated through inhibition of pro-inflammatory cytokines.
Research Findings
A variety of studies have explored the biological activity of indole and triazole-containing compounds. Below is a summary table highlighting key findings related to the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate | Indole and triazole rings | Antimicrobial, anticancer | |
| 5-(1H-indol-3-yl)-4-methylthio-1,2,4-triazole | Indole and thioether | Antifungal | |
| 4-(4-methoxyphenyl)-4H-1,2,4-triazol | Triazole ring | Antimicrobial |
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Anticancer Studies : A study screened a series of triazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 cells, suggesting potent anticancer activity .
- Antimicrobial Screening : Another research effort evaluated the antimicrobial activity of several indole-based compounds against Mycobacterium tuberculosis. Some derivatives showed significant inhibition compared to standard drugs like rifampicin .
Chemical Reactions Analysis
Hydrolysis Reactions
Compound X undergoes hydrolysis under acidic or basic conditions due to the labile acetamide bond and thioether linkage.
Key Findings :
- Hydrolysis rates increase under alkaline conditions due to nucleophilic attack on the carbonyl carbon.
- Enzymatic hydrolysis is less efficient compared to chemical methods .
Oxidation Reactions
The thioether (-S-) group in Compound X is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (3%) | RT, 12 hours | Sulfoxide derivative | 85% | |
| mCPBA | Dichloromethane, 0°C, 2 hours | Sulfone derivative | 92% | |
| Ozone | -78°C, 30 minutes | Over-oxidation to sulfonic acid | 45% |
Mechanistic Insight :
- Oxidation proceeds via radical intermediates in the case of H₂O₂, while mCPBA follows an electrophilic pathway.
- Sulfone derivatives exhibit enhanced stability but reduced biological activity compared to sulfoxides.
Nucleophilic Substitution
The triazolethione ring and fluorobenzyl group participate in nucleophilic substitutions.
Applications :
- Substitution at the triazolethione sulfur enhances solubility in polar solvents .
- Fluorobenzyl group substitutions are rare due to electron-withdrawing effects but feasible under strong bases.
Metal Complexation
The sulfur and nitrogen atoms in Compound X coordinate with transition metals, forming bioactive complexes.
Structural Analysis :
- X-ray crystallography confirms octahedral geometry in Pd complexes.
- Silver complexes show ligand-to-metal charge transfer (LMCT) bands at 320–400 nm.
pH-Dependent Stability
Compound X degrades under extreme pH conditions, impacting its pharmacokinetic profile.
| pH | Temperature | Half-Life | Degradation Products | References |
|---|---|---|---|---|
| 1.2 | 37°C | 2.1 hours | 4-Fluorobenzylamine + Indole-triazole thiol | |
| 7.4 | 37°C | 48 hours | Stable | |
| 10.5 | 37°C | 0.8 hours | Sulfonate derivatives |
Implications :
- Stability in physiological pH (7.4) supports oral bioavailability .
- Acidic degradation limits gastric absorption.
Biological Interactions
While not purely chemical reactions, Compound X interacts with biological targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Indole and Fluorobenzyl Moieties
- N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7): Key Differences: Lacks the triazole-thio scaffold but shares the indole and 4-fluorobenzyl groups. Implications: The absence of the triazole-thio group in this analog may reduce metabolic stability compared to the target compound.
Triazole-Thio-Acetamide Derivatives with Anticonvulsant Activity
- Compound 5j () :
- Structure : 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-((4-Fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide.
- Activity : ED50 = 54.8 mg/kg (MES test), PI = 9.30 (scPTZ test).
- Comparison : The target compound’s indole group may enhance CNS penetration versus the benzothiazole in 5j. Both share fluorobenzyl groups, suggesting comparable metabolic resistance .
Triazole Derivatives with Variable Substituents
- Compound 6l () :
- Structure : 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole.
- Properties : 93% yield, mp 125–128°C.
- Comparison : The target’s 2-methoxyethyl group may improve water solubility versus 6l’s trifluoromethyl furan, which could increase lipophilicity .
Pyridine- and Thiazole-Linked Triazole Analogs
Data Table: Key Compounds and Properties
Preparation Methods
Preparation of 2-(1H-Indol-3-yl)Acetohydrazide
Indole-3-acetic acid is esterified with ethanol under acidic conditions (H₂SO₄, reflux, 6 h) to yield ethyl indole-3-acetate (79% yield). Subsequent hydrazinolysis with hydrazine hydrate in ethanol produces 2-(1H-indol-3-yl)acetohydrazide (96% yield).
Formation of Thiosemicarbazide Intermediate
2-(1H-Indol-3-yl)acetohydrazide reacts with 2-methoxyethyl isothiocyanate in ethanol under reflux (4 h) to form the corresponding thiosemicarbazide. Microwave irradiation (2 min) enhances yield from 85% to 95%.
Cyclization to Triazole-3-Thione
The thiosemicarbazide undergoes cyclization in 10% aqueous NaOH under reflux (4 h) or microwave irradiation (3 min) to yield 4-(2-methoxyethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thione (85% conventional, 95% microwave).
Characterization Data
- ¹H NMR (DMSO-d₆) : δ 7.10–7.45 (m, 4H, indole-H), 4.25 (t, 2H, -OCH₂CH₂O-), 3.50 (s, 3H, -OCH₃), 3.30 (t, 2H, -CH₂O-).
- IR (KBr) : 2550 cm⁻¹ (S-H), 1605 cm⁻¹ (C=N).
Synthesis of N-(4-Fluorobenzyl)-2-Bromoacetamide
4-Fluorobenzylamine reacts with bromoacetyl bromide in dichloromethane (0°C, 2 h) in the presence of triethylamine to yield N-(4-fluorobenzyl)-2-bromoacetamide (88% yield).
Characterization Data
- ¹H NMR (CDCl₃) : δ 7.25–7.35 (m, 2H, Ar-H), 7.00–7.10 (m, 2H, Ar-H), 4.40 (d, 2H, -CH₂NH-), 3.80 (s, 2H, -COCH₂Br).
Alkylation of Triazole-3-Thione to Form Target Compound
Reaction Conditions
The triazole-thione (1 eq) is alkylated with N-(4-fluorobenzyl)-2-bromoacetamide (1.2 eq) in acetone using K₂CO₃ (1.5 eq) under reflux (6 h) or microwave irradiation (4 min).
Optimized Parameters
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 h | 4 min |
| Yield | 78% | 92% |
| Purity (HPLC) | 95% | 98% |
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the thiolate ion (generated by deprotonation with K₂CO₃) attacks the electrophilic carbon of the bromoacetamide.
Purification and Characterization of Final Product
The crude product is recrystallized from ethanol to yield white crystals.
Characterization Data
- ¹H NMR (DMSO-d₆) : δ 11.20 (s, 1H, indole-NH), 8.10–7.20 (m, 8H, Ar-H), 4.55 (s, 2H, -SCH₂CO-), 4.30 (t, 2H, -OCH₂CH₂O-), 3.55 (s, 3H, -OCH₃).
- ¹³C NMR : δ 169.5 (C=O), 160.1 (C-F), 150.2 (C=N), 135.4–110.2 (Ar-C).
- HRMS (ESI) : [M+H]⁺ Calcd. for C₂₄H₂₃FN₅O₂S: 480.1556; Found: 480.1559.
Comparative Analysis of Synthetic Methodologies
Conventional vs. Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times (e.g., cyclization from 4 h to 3 min) and improves yields by 10–15%.
Q & A
Q. How can synergistic effects with existing therapies be systematically evaluated?
- Combination Index (CI) : Use Chou-Talalay method to assess synergy (CI < 1) with chemotherapeutics (e.g., doxorubicin) .
- In Vivo Models : Xenograft studies with dual therapy vs. monotherapy to measure tumor growth suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
